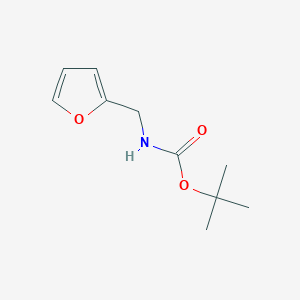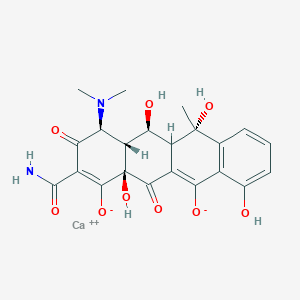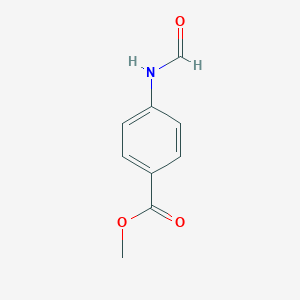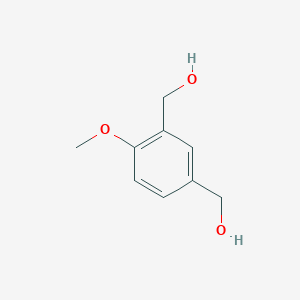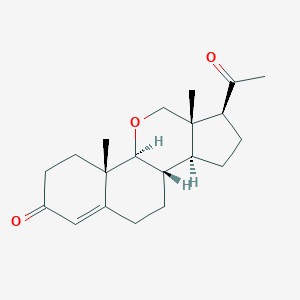
Ivermectin B1b
Overview
Description
Ivermectin B1b is a minor component of the anthelmintic compound ivermectin, which is primarily composed of Ivermectin B1a. This compound is known for its antiparasitic activity and is used in both veterinary and human medicine. It works by binding to glutamate-gated chloride channels in the neurons and muscle cells of parasites, leading to paralysis and death of the parasites .
Scientific Research Applications
Ivermectin B1b has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the chemical properties and reactions of macrocyclic lactones.
Biology: Studied for its effects on various biological systems, including its antiparasitic activity.
Medicine: Used in the treatment of parasitic infections in both humans and animals.
Industry: Used in the production of veterinary and human pharmaceuticals.
Mechanism of Action
Target of Action
Ivermectin B1b primarily targets the glutamate-gated chloride ion channels in invertebrate muscle and nerve cells . These channels play a crucial role in the transmission of signals in the nervous system.
Mode of Action
This compound acts as a positive allosteric modulator at the glutamate-gated chloride channels . It binds selectively and with high affinity to these channels, inducing irreversible channel opening . This leads to an influx of chloride ions into the cell, causing hyperpolarization/depolarization of the neuron/muscle cell, thereby blocking further function .
Biochemical Pathways
The action of this compound affects the neurotransmission pathways in invertebrates. By binding to the glutamate-gated chloride channels, it disrupts the normal functioning of the nervous system, leading to paralysis and death of the parasite . The clearance of microfilariae is governed by immunoregulatory processes .
Pharmacokinetics
Following oral administration, this compound is widely distributed throughout the body due to its high lipid solubility . The average maximum plasma concentration peak time (Tmax) is approximately 3.6 hours . A second peak at 6-12 hours probably arises because of enterohepatic recycling . The elimination half-life of this compound is around a day .
Result of Action
The primary result of this compound’s action is the effective treatment of various parasitic infestations. It is used to treat conditions such as onchocerciasis (river blindness), strongyloidiasis, ascariasis, trichuriasis, and enterobiasis . This compound treatment causes microfilariae to quickly disappear from the peripheral skin lymphatics, with long-lasting effect .
Action Environment
The environment can influence the action, efficacy, and stability of this compound. For instance, when administered to livestock, between 80 and 98% of the drug is estimated to leave the body without being metabolized in feces, thus reaching the soil . This can have implications for non-target organisms in the environment . Therefore, the prudent use of this compound is recommended to reduce negative effects on the environment .
Safety and Hazards
The FDA has not authorized or approved ivermectin for the treatment or prevention of COVID-19 in people or animals . Ivermectin has not been shown to be safe or effective for these indications . According to new data on scientific literature, avermectins can now be considered harmful to non-target organisms, and its prudent use is recommended in order to reduce negative effects on the environment .
Future Directions
Today, ivermectin is continuing to surprise and excite scientists, offering more and more promise to help improve global public health by treating a diverse range of diseases, with its unexpected potential as an antibacterial, antiviral and anti-cancer agent being particularly extraordinary . The SARS-CoV-2 pandemic has accelerated the study of existing drugs. The mixture of homologs called ivermectin (avermectin-B1a [HB1a] + avermectin-B1b [HB1b]) has shown antiviral activity against SARS-CoV-2 in vitro .
Biochemical Analysis
Biochemical Properties
Ivermectin B1b exerts its biochemical effects primarily by binding to glutamate-gated chloride channels in the neurons and muscle cells of invertebrates . This binding induces irreversible channel opening, leading to hyperpolarization and paralysis of the affected cells . Additionally, this compound interacts with other neurotransmitter receptors, including GABA, histamine, and pH-sensitive receptors . These interactions contribute to its broad-spectrum antiparasitic activity.
Cellular Effects
This compound has significant effects on various cell types and cellular processes. In nematode neurons and muscle cells, it causes hyperpolarization by increasing chloride ion permeability, leading to paralysis and death of the parasite . In mammalian cells, this compound has been shown to modulate immune responses, including both cell-mediated and humoral immunity . It also affects cell signaling pathways and gene expression, contributing to its antiviral and anticancer properties .
Molecular Mechanism
The molecular mechanism of this compound involves its selective binding to glutamate-gated chloride ion channels in invertebrate muscle and nerve cells . This binding increases the permeability of the cell membrane to chloride ions, resulting in hyperpolarization and paralysis of the parasite . Additionally, this compound acts as a positive allosteric modulator at these channels, enhancing their activity . It also interacts with other ion channels and receptors, further contributing to its broad-spectrum activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Following oral administration, peak plasma concentrations occur approximately 4 hours after dosing, with a second peak at 6-12 hours due to enterohepatic recycling . The stability and degradation of this compound in vitro and in vivo have been studied, showing long-lasting effects on cellular function . Long-term studies have demonstrated its efficacy in reducing parasite loads and improving clinical outcomes in various models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, it effectively reduces parasite loads and improves clinical outcomes . At higher doses, this compound can cause adverse effects, including neurotoxicity and histopathological changes in internal organs . Threshold effects have been observed, with higher doses required to achieve significant reductions in parasite loads in certain models .
Metabolic Pathways
This compound is metabolized primarily by cytochrome P450 enzymes, including P450 3A4, 3A5, and 2C9 . The major metabolic pathways involve C-hydroxylation and O-demethylation reactions . Several metabolites have been identified, including 3″-O-demethylated and C4-methyl hydroxylated products . These metabolic processes are crucial for the elimination and detoxification of this compound in the body .
Transport and Distribution
This compound is highly lipid-soluble, allowing it to be widely distributed throughout the body . It is transported across cell membranes by various transporters, including P-glycoprotein (MDR1), MRP1, MRP2, and BCRP1 . These transporters play a significant role in the efflux and distribution of this compound within cells and tissues . The compound’s high lipid solubility also contributes to its accumulation in fatty tissues .
Subcellular Localization
The subcellular localization of this compound is influenced by its lipid solubility and interactions with cellular components. It has been shown to localize to the cell membrane, where it interacts with ion channels and receptors . Additionally, this compound can affect the nuclear localization of certain proteins, influencing gene expression and cellular function . These interactions are crucial for its broad-spectrum antiparasitic and antiviral activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ivermectin B1b is synthesized through the chemical reduction of the double bond between carbon atoms 22 and 23 of avermectins B1, which are produced by the fermentation of the bacterium Streptomyces avermitilis. The reduction is typically carried out using rhodium chloride as a catalyst .
Industrial Production Methods: In industrial settings, this compound is produced by fermenting Streptomyces avermitilis to yield a mixture of avermectins B1a and B1b. The mixture is then subjected to region-specific hydrogenation to convert the double bond between carbon atoms 22 and 23 into a single bond, resulting in the formation of this compound .
Chemical Reactions Analysis
Types of Reactions: Ivermectin B1b undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide.
Reduction: The reduction of the double bond between carbon atoms 22 and 23 is a key step in its synthesis.
Substitution: this compound can undergo substitution reactions at specific sites on its molecular structure.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide is commonly used for oxidation reactions.
Reduction: Rhodium chloride is used as a catalyst for the reduction of the double bond.
Substitution: Various reagents can be used depending on the specific substitution reaction being carried out.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: this compound itself is the product of the reduction of avermectins B1.
Substitution: Substituted derivatives of this compound.
Comparison with Similar Compounds
Ivermectin B1a: The major component of ivermectin, with similar antiparasitic activity.
Avermectins: A group of macrocyclic lactones from which ivermectin is derived.
Milbemycins: Another class of macrocyclic lactones with similar antiparasitic properties.
Uniqueness: Ivermectin B1b is unique due to its specific binding affinity to glutamate-gated chloride channels and its ability to induce long-lasting hyperpolarization in parasite cells. This makes it highly effective in treating parasitic infections with minimal side effects .
Properties
| { "Design of the Synthesis Pathway": "The synthesis of Ivermectin B1b involves a series of chemical reactions that start from the starting material avermectin. The process involves selective reduction, oxidation, and hydrolysis reactions to produce the desired product.", "Starting Materials": [ "Avermectin" ], "Reaction": [ "Step 1: Avermectin is selectively reduced using sodium borohydride in the presence of acetic acid to produce 4"-epi-avermectin B1a.", "Step 2: 4"-epi-avermectin B1a is oxidized using m-chloroperbenzoic acid to produce 4"-epi-avermectin B1b.", "Step 3: 4"-epi-avermectin B1b is hydrolyzed using sodium hydroxide to produce Ivermectin B1b." ] } | |
CAS No. |
70209-81-3 |
Molecular Formula |
C47H72O14 |
Molecular Weight |
861.1 g/mol |
IUPAC Name |
(1R,4S,5'S,6R,6'R,8R,10Z,12S,13S,14Z,20R,21R,24S)-21,24-dihydroxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethyl-6'-propan-2-ylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one |
InChI |
InChI=1S/C47H72O14/c1-24(2)41-27(5)16-17-46(61-41)22-33-19-32(60-46)15-14-26(4)42(25(3)12-11-13-31-23-54-44-39(48)28(6)18-34(45(50)57-33)47(31,44)51)58-38-21-36(53-10)43(30(8)56-38)59-37-20-35(52-9)40(49)29(7)55-37/h11-14,18,24-25,27,29-30,32-44,48-49,51H,15-17,19-23H2,1-10H3/b12-11-,26-14-,31-13?/t25-,27-,29-,30-,32+,33-,34-,35-,36-,37-,38-,39+,40-,41+,42-,43-,44+,46+,47+/m0/s1 |
InChI Key |
VARHUCVRRNANBD-AGNWDZAWSA-N |
Isomeric SMILES |
C[C@H]1CC[C@]2(C[C@@H]3C[C@H](O2)C/C=C(\[C@H]([C@H](/C=C\C=C4CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@H]([C@@H](O7)C)O)OC)OC)/C)O[C@@H]1C(C)C |
SMILES |
CC1CCC2(CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)OC1C(C)C |
Canonical SMILES |
CC1CCC2(CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)OC1C(C)C |
| 70209-81-3 | |
Synonyms |
22,23-dihydroavermectin B(1)b 22,23-dihydroavermectin B1(b) 22,23-dihydroavermectin B1b avermectin A1a, 5-O-demethyl-25-de(1-methylpropyl)-22,23-dihydro-25-propyl- avermectin H2B1b H2B1b avermectin Ivermectin Component B1 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the difference between Ivermectin B1a and Ivermectin B1b?
A1: Ivermectin B1a and B1b are very similar in structure. The key difference lies in the substituent at the C25 position of the molecule. Ivermectin B1a possesses a methyl group at this position, while this compound has an ethyl group []. This seemingly minor structural variation can influence the compounds' pharmacological properties, although specific comparative studies on their activity and metabolism are limited in the provided research.
Q2: What analytical techniques are used to study Ivermectin B1a and B1b?
A3: Researchers employ various analytical techniques to characterize and quantify Ivermectin B1a and B1b. One method described in the research utilizes liquid chromatography combined with positive electrospray ionization tandem mass spectrometry (LC/ESI-MS/MS) for the precise determination of Ivermectin B1a in animal plasma []. This technique allows for sensitive and specific measurement of the compound, even at low concentrations, making it valuable for pharmacokinetic studies. Additionally, studies investigating the metabolism of Ivermectin B1a and B1b utilize techniques like High-Performance Liquid Chromatography (HPLC) for separating and purifying metabolites, along with Nuclear Magnetic Resonance (NMR) and Fast Atom Bombardment-Mass Spectrometry (FAB-MS) for structural elucidation [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









